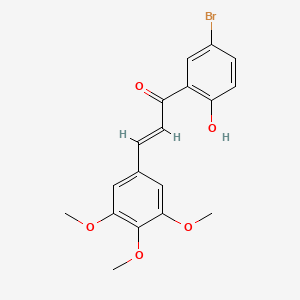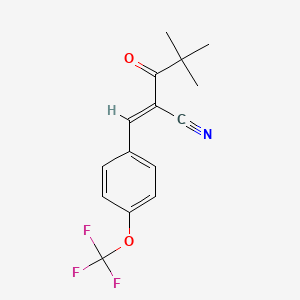![molecular formula C13H13NO3S B2603829 [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553629-28-0](/img/structure/B2603829.png)
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, also known as 4-MPA, is an organic compound belonging to the family of thiazole carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular weight of 208.26 g/mol. 4-MPA is a valuable chemical for several scientific and industrial applications, including the synthesis of pharmaceuticals, agricultural chemicals, and various organic compounds. In addition, 4-MPA is used in scientific research as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a corrosion inhibitor.
Scientific Research Applications
Photo-degradation Analysis
One study focused on the photo-degradation behavior of a structurally similar pharmaceutical compound, analyzing its degradation under visible light. This research is pivotal in understanding the stability of thiazole-containing compounds, which could extend to similar acetic acid derivatives. The analysis utilized advanced techniques such as LC-MS/MS and NMR, revealing that specific substituents on the thiazole ring influence photo-degradation pathways (Wu, Hong, & Vogt, 2007).
Biological Activity
Another study synthesized 5-Aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts, testing them for analgesic, anti-inflammatory, and antimicrobial activities. This suggests a potential application of similar thiazole acetic acid derivatives in developing new therapeutic agents with broad biological activities (Gein et al., 2019).
Metal Complex Synthesis
Research into the complexation behaviors of thiazole acetic acid derivatives with metals like nickel, copper, and zinc has been documented. These studies offer insights into the design of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Singh & Baruah, 2008).
Anticancer and Antiviral Properties
A noteworthy study synthesized 2-pyrazoline-substituted 4-thiazolidinones, demonstrating selective inhibition of leukemia cell lines and significant antiviral activity against specific virus strains. This indicates the potential use of thiazole-containing acetic acid derivatives in antiviral and anticancer drug development (Havrylyuk et al., 2013).
Antimicrobial Evaluation
Another study synthesized novel 1,3,4-thiadiazole derivatives of a related compound, testing them for antimicrobial activity against various microbial strains. The significant activity presented by these compounds highlights the possibility of utilizing thiazole acetic acid derivatives as scaffolds for developing new antimicrobial agents (Noolvi et al., 2016).
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and thiazole moieties have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
A compound with a similar structure was found to have satisfactory drug-like characteristics and adme properties .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that environmental factors can significantly impact the biosynthesis and stability of similar compounds .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-14-13(11(18-8)7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCPJQBHRRYPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2603756.png)


![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)
![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)
![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)

